molecular formula C16H16F3N3O2S2 B256668 N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide

N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide

货号 B256668
分子量: 403.4 g/mol
InChI 键: SKHPAVHEOCDNLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in the development and activation of B-cells, which are responsible for producing antibodies that help fight infections. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various B-cell malignancies.

作用机制

TAK-659 targets the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway, which is involved in the development and activation of B-cells. N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. When B-cells are activated by an antigen, N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide is activated and initiates a signaling cascade that leads to the production of antibodies. In B-cell malignancies, the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway is often dysregulated, leading to uncontrolled proliferation and survival of malignant B-cells. TAK-659 inhibits N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide and blocks this signaling cascade, leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide activity in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell lymphoma cell lines and inhibit the growth of B-cell lymphoma xenografts in mice. In addition, TAK-659 has been shown to have synergistic effects when combined with other agents, such as venetoclax and lenalidomide.

实验室实验的优点和局限性

One advantage of TAK-659 is its specificity for the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway, which reduces the risk of off-target effects. In addition, TAK-659 has been shown to have good pharmacokinetic properties and is well-tolerated in preclinical studies. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other agents for the treatment of B-cell malignancies. Preclinical studies have shown that TAK-659 has synergistic effects when combined with other agents, such as venetoclax and lenalidomide. Another area of interest is the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. The N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway is also involved in the development and activation of autoimmune B-cells, and TAK-659 has shown promising results in preclinical studies for the treatment of autoimmune diseases. Finally, there is potential for the development of TAK-659 as a diagnostic tool for B-cell malignancies. N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide expression is often upregulated in B-cell malignancies, and TAK-659 could be used as a probe to detect N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide expression in tumor tissues.

合成方法

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,4-dichloropyrimidine with 2-thiophenemethanol to form 2-(2-thienyl)pyrimidine-4,6-diol. This intermediate is then reacted with 2,6-dichloro-4-(trifluoromethyl)pyrimidine and potassium carbonate to form 2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide. Finally, this compound is reacted with tetrahydrofuran-2-ylmethylamine to form TAK-659.

科学研究应用

TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway and induces apoptosis (programmed cell death) in B-cell lymphoma cell lines. In addition, TAK-659 has been shown to have synergistic effects when combined with other agents, such as venetoclax and lenalidomide.

属性

产品名称

N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide

分子式

C16H16F3N3O2S2

分子量

403.4 g/mol

IUPAC 名称

N-(oxolan-2-ylmethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C16H16F3N3O2S2/c17-16(18,19)13-7-11(12-4-2-6-25-12)21-15(22-13)26-9-14(23)20-8-10-3-1-5-24-10/h2,4,6-7,10H,1,3,5,8-9H2,(H,20,23)

InChI 键

SKHPAVHEOCDNLI-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

规范 SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。